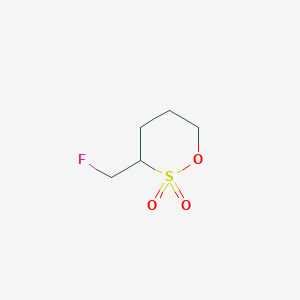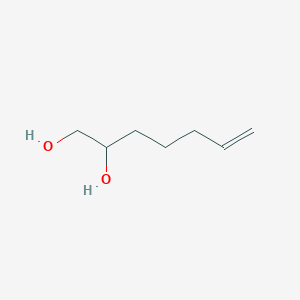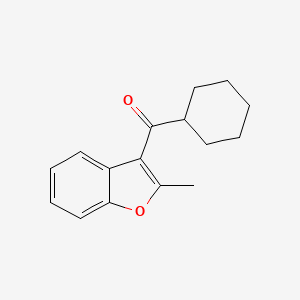![molecular formula C24H29F2N5O5S2 B12536448 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid CAS No. 849064-43-3](/img/structure/B12536448.png)
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes tert-butyl, difluorophenyl, imidazolyl, and benzimidazolyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves multiple steps, including the formation of the imidazole and benzimidazole rings, followed by the introduction of the tert-butyl and difluorophenyl groups. Common synthetic methods include:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds between the difluorophenyl group and the imidazole ring.
Nucleophilic substitution: This step introduces the sulfonyl group to the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the imidazole and benzimidazole rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Etoxazole: An acaricide with a similar difluorophenyl group.
Butylated hydroxytoluene: An antioxidant with a tert-butyl group.
4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate: A compound with similar tert-butyl and sulfonyl groups.
Uniqueness
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
849064-43-3 |
|---|---|
Molecular Formula |
C24H29F2N5O5S2 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
6-[2-tert-butyl-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C23H25F2N5O2S.CH4O3S/c1-12(2)33(31,32)30-18-10-13(6-9-17(18)27-22(30)26)19-20(29-21(28-19)23(3,4)5)15-8-7-14(24)11-16(15)25;1-5(2,3)4/h6-12H,1-5H3,(H2,26,27)(H,28,29);1H3,(H,2,3,4) |
InChI Key |
MUOZIXHHNYUODU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C(C)(C)C)C4=C(C=C(C=C4)F)F)N=C1N.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B12536365.png)
![N-Carbamothioyl-N-[(methylamino)methyl]formamide](/img/structure/B12536372.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)

![6-[Methyl(octadecyl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12536401.png)



![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)


![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
